Copper-catalysed C–H functionalisation gives access to 2-aminobenzimidazoles†
Organic & Biomolecular Chemistry Pub Date: 2019-08-13 DOI: 10.1039/C9OB01651A
Abstract
This paper describes the development, optimisation and exemplification of a copper-catalysed C–H functionalisation to form pharmaceutically relevant 2-aminobenzimidazoles from aryl-guanidines. High throughput screening was used as a tool to identify a catalytically active copper source, DoE was used for reaction optimisation and a range of aryl-guanidines were prepared and exposed to the optimum conditions to afford a range of 2-aminobenzimidazoles in moderate to good yields. The methodology has been applied to the synthesis of Emedastine, a marketed anti-histamine pharmaceutical compound, with the key cyclisation step performed on a gram-scale.

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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 855474-56-5